Cas no 105-52-2 (2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester)
105-52-2 structure
Product Name:2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester
Numero CAS:105-52-2
MF:C16H28O4
MW:284.391125679016
CID:150349
PubChem ID:6433149
Update Time:2025-04-19
2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester
- bis(1,3-dimethylbutyl) maleate
- Maleic acid bis(1,3-dimethylbutyl) ester
- Di(4-methyl-2-pentyl) maleate
- NZQQFMVULBBDSP-FPLPWBNLSA-N
- DMAM
- Di(1,3-dimethylbutyl)maleate
- Bis-(1,3-dimethylbutyl)maleate
- bis(4-methylpentan-2-yl) (Z)-but-2-enedioate
- bis(1,3-dimethylbutyl) (2Z)-but-2-enedioate
- EINECS 203-304-3
- W-109388
- 2-Butenedioic acid (2Z)-, 1,4-bis(1,3-dimethylbutyl) ester
- UNII-6R4640254M
- 2-Butenedioic acid, bis(1,3-dimethylbutyl) ester
- bis-(1,3-Dimethylbutyl) maleate
- 105-52-2
- 6R4640254M
- DTXSID4026717
- Di(4-methyl-2-amyl) maleate
- Bis-(1,3-dimethylbutyl)ester kyseliny maleinove [Czech]
- Bis-(1,3-dimethylbutyl)ester kyseliny maleinove
- SCHEMBL11741771
- 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester
- MALEIC ACID, BIS(1,3-DIMETHYLBUTYL) ESTER
- Q27265368
- J48.638H
- Maleic acid, di(1,3-dimethylbutyl) ester
- NS00079314
- bis(1,3-dimethylbutyl) ester2-butenedioic acid (2Z)-
-
- Inchi: 1S/C16H28O4/c1-11(2)9-13(5)19-15(17)7-8-16(18)20-14(6)10-12(3)4/h7-8,11-14H,9-10H2,1-6H3/b8-7-
- Chiave InChI: NZQQFMVULBBDSP-FPLPWBNLSA-N
- Sorrisi: O(C(/C=C\C(=O)OC(C)CC(C)C)=O)C(C)CC(C)C
Proprietà calcolate
- Massa esatta: 284.19900
- Massa monoisotopica: 284.199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 10
- Complessità: 299
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 4.5
- Superficie polare topologica: 52.6A^2
Proprietà sperimentali
- Densità: 1.0052 (rough estimate)
- Punto di ebollizione: 346.88°C (rough estimate)
- Punto di infiammabilità: 156.2°C
- Indice di rifrazione: 1.4350 (estimate)
- PSA: 52.60000
- LogP: 3.49820
2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester Letteratura correlata
-
Katya Besan?on,Tito Lumini,Gàbor Laurenczy,Serena Detti,Kurt Schenk,Raymond Roulet Dalton Trans. 2003 968
-
Zheng Lu,Wei Huang,Jagadese J. Vittal New J. Chem. 2002 26 1122
-
Sang Hoon Lee,Chun Ji Wu,Ui Gab Joung,Bun Yeoul Lee,Jinil Park Dalton Trans. 2007 4608
105-52-2 (2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester) Prodotti correlati
- 1330-75-2(Diisooctyl fumarate)
- 1330-76-3(Bis(6-methylheptyl) maleate)
- 68039-69-0(2-Butenoicacid, 1-cyclohexylethyl ester)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso